(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC18246999
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18Cl2N2 |
|---|---|
| Molecular Weight | 249.18 g/mol |
| IUPAC Name | 2-[2-[(2S)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2.2ClH/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11;;/h1-2,4,8,11,13H,3,5-7,9H2;2*1H/t11-;;/m0../s1 |
| Standard InChI Key | KEYYYLMESHVIGM-IDMXKUIJSA-N |
| Isomeric SMILES | C1C[C@H](NC1)CCC2=CC=CC=N2.Cl.Cl |
| Canonical SMILES | C1CC(NC1)CCC2=CC=CC=N2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with an ethylene chain terminating in a pyrrolidine group. The (S)-configuration at the chiral center ensures stereospecific interactions with biological targets. The dihydrochloride salt form enhances solubility, a critical factor for in vitro and in vivo studies.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 249.18 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | High in polar solvents (e.g., water, ethanol) | |
| pKa | Estimated 8.5–9.5 (pyridine N), 10–11 (pyrrolidine N) | – |
The absence of reported melting and boiling points in literature suggests stability under standard laboratory conditions, though thermal decomposition studies are warranted.
Synthesis and Reaction Chemistry
Synthetic Pathways
Synthesis typically involves multi-step protocols:
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Formation of the Ethylene Bridge: Alkylation of 2-pyridineethanol with a pyrrolidine derivative, using sodium hydride (NaH) in dichloromethane (DCM) or tetrahydrofuran (THF) .
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Chiral Resolution: Employing chiral catalysts like Jacobsen’s catalyst to isolate the (S)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
A representative reaction scheme is:
Optimization Challenges
Key challenges include maintaining stereochemical integrity during alkylation and achieving high yields. Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics, with polar aprotic solvents favoring nucleophilic substitution . Catalytic systems using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) improve efficiency in deprotonation steps .
Biological Activity and Mechanistic Insights
Neurological Modulation
The compound demonstrates affinity for neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs) and serotonin transporters (SERT). In vitro assays reveal IC₅₀ values in the low micromolar range for dopamine reuptake inhibition, suggesting potential antidepressant applications.
Preclinical Findings
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Anxiolytic Effects: Rodent models show reduced anxiety-like behaviors in elevated plus maze tests at doses of 10–20 mg/kg.
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Neuroprotection: Attenuation of glutamate-induced excitotoxicity in cortical neurons, implicating NMDA receptor antagonism.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (t, J = 7.6 Hz, 1H), 7.50 (d, J = 7.9 Hz, 1H), 3.70–3.60 (m, 1H, pyrrolidine-CH), 3.20–2.90 (m, 4H, ethylene-CH₂ and pyrrolidine-CH₂), 2.10–1.80 (m, 4H, pyrrolidine-CH₂).
High-Performance Liquid Chromatography (HPLC)
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Column: C18 (250 × 4.6 mm, 5 µm)
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Mobile Phase: 70:30 (0.1% TFA in H₂O:0.1% TFA in MeOH)
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Retention Time: 6.8 minutes.
Related Compounds and Structural Analogs
4-Chloro-2-(pyrrolidin-2-yl)pyridine Dihydrochloride
This analog (C₉H₁₃Cl₃N₂) shares the pyrrolidine-pyridine core but introduces a chloro substituent, altering receptor selectivity . Comparative studies suggest enhanced metabolic stability but reduced blood-brain barrier permeability .
Betahistine Hydrochloride
A histamine analog (C₈H₁₂N₂·HCl) with structural similarities, betahistine treats vertigo via H₃ receptor antagonism . Contrasting mechanisms highlight the versatility of pyridine-pyrrolidine scaffolds in drug design .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Antidepressants: Dual reuptake inhibition of serotonin and norepinephrine.
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Cognitive Enhancers: Modulation of α7 nAChRs to improve memory.
Chemical Intermediates
Used in synthesizing fluorinated analogs via electrophilic substitution, leveraging the pyridine ring’s reactivity .
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